

Pelabresib in Myelofibrosis: A Comparative Analysis of Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for **pelabresib**, an investigational BET inhibitor for the treatment of myelofibrosis (MF). It examines the efficacy and safety of **pelabresib** in combination with the JAK inhibitor ruxolitinib, benchmarked against established JAK inhibitor monotherapies. This analysis is based on data from the pivotal MANIFEST and MANIFEST-2 clinical trials for **pelabresib**, and the foundational trials for ruxolitinib, fedratinib, pacritinib, and momelotinib.

Executive Summary

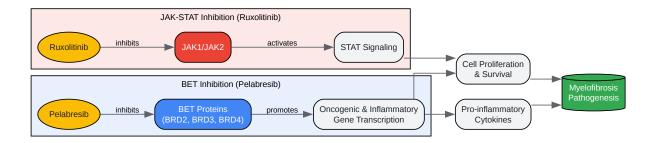
Pelabresib, in combination with ruxolitinib, has demonstrated significant improvements in key clinical endpoints for patients with myelofibrosis, including spleen volume reduction and symptom score improvement, when compared to ruxolitinib alone. As a first-in-class oral inhibitor of bromodomain and extra-terminal domain (BET) proteins, **pelabresib** offers a novel epigenetic mechanism of action that complements the JAK-STAT signaling inhibition of ruxolitinib.[1] The Phase 3 MANIFEST-2 trial provides robust evidence supporting this combination therapy as a potential new standard of care for JAK inhibitor-naïve myelofibrosis patients.

Mechanism of Action: A Dual Approach

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, an enlarged spleen (splenomegaly), and debilitating symptoms. The disease is driven by



dysregulated JAK-STAT signaling. **Pelabresib** works by inhibiting BET proteins, which are critical regulators of gene transcription involved in the inflammatory and cancer-promoting pathways of myelofibrosis.[2] By combining **pelabresib** with a JAK inhibitor like ruxolitinib, this therapeutic strategy targets two distinct and critical pathways involved in the pathology of the disease.



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Diagram 1: Simplified signaling pathway of **Pelabresib** and Ruxolitinib in Myelofibrosis.

Comparative Efficacy Data

The following tables summarize the key efficacy outcomes from the MANIFEST-2 trial for **pelabresib** in combination with ruxolitinib versus placebo with ruxolitinib, and from the pivotal trials of other approved JAK inhibitors for myelofibrosis.

Table 1: Efficacy in JAK Inhibitor-Naïve Myelofibrosis Patients



Clinical Trial	Treatment Arm	N	Spleen Volume Reduction ≥35% (SVR35) at Week 24	Total Symptom Score Reduction ≥50% (TSS50) at Week 24
MANIFEST-2	Pelabresib + Ruxolitinib	214	65.9%[3]	52.3%[3]
Placebo + Ruxolitinib	216	35.2%[3]	46.3%[3]	
COMFORT-I	Ruxolitinib	155	41.9%	45.9%
Placebo	154	0.7%	5.3%	
COMFORT-II	Ruxolitinib	146	28.5%	-
Best Available Therapy	73	0%	-	
JAKARTA	Fedratinib (400 mg)	96	36%[1]	31%[4]
Placebo	96	1%	7%	
SIMPLIFY-1	Momelotinib	215	26.5%[5]	28.4%
Ruxolitinib	217	29.0%[5]	42.2%	

Data for COMFORT, JAKARTA, and SIMPLIFY trials are from their respective publications and may have slightly different patient populations and baseline characteristics compared to MANIFEST-2.

Comparative Safety Data

The safety profiles of **pelabresib** in combination with ruxolitinib and other JAK inhibitors are summarized below.

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)



Clinical Trial	Treatment Arm	Anemia	Thrombocytopenia
MANIFEST-2	Pelabresib + Ruxolitinib	23.1%[3]	9%[3]
Placebo + Ruxolitinib	36.4%[3]	5.6%[3]	
COMFORT-I	Ruxolitinib	45.2%	12.9%
Placebo	19.2%	1.3%	
JAKARTA	Fedratinib (400 mg)	34%	12%
Placebo	10%	4%	
SIMPLIFY-1	Momelotinib	13%	11.2%
Ruxolitinib	22.1%	14.3%	

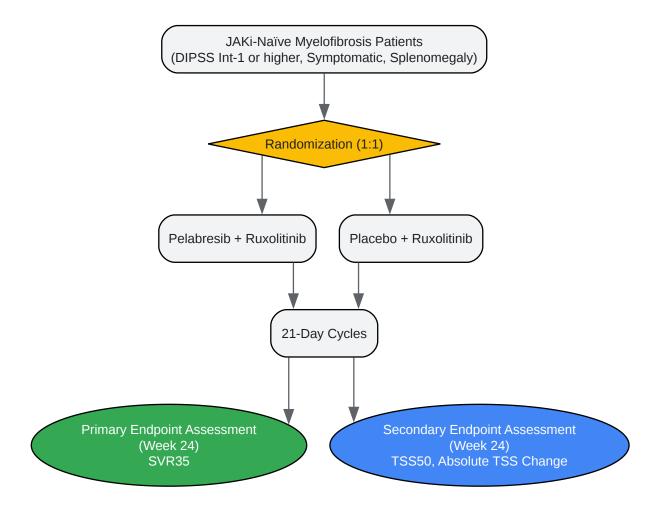
Note: This table presents a selection of common hematologic adverse events and is not exhaustive. Direct comparison of safety data across trials should be done with caution due to differences in trial design and patient populations.

Experimental Protocols MANIFEST-2 (NCT04603495)

- Study Design: A Phase 3, randomized, double-blind, active-control study.[6][7]
- Patient Population: JAK inhibitor treatment-naïve patients with primary myelofibrosis, postpolycythemia vera MF, or post-essential thrombocythemia MF. Key inclusion criteria included a DIPSS risk score of Intermediate-1 or higher, palpable splenomegaly, and symptomatic disease.[7][8]
- Intervention: Patients were randomized 1:1 to receive either pelabresib (125 mg once daily for 14 days in a 21-day cycle) in combination with ruxolitinib, or placebo in combination with ruxolitinib.[8][9]
- Primary Endpoint: Spleen volume reduction of ≥35% (SVR35) from baseline at Week 24.[8]



 Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS (TSS50) at Week 24.[10]



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Diagram 2: High-level experimental workflow for the MANIFEST-2 clinical trial.

Comparator Trial Protocols (Brief Overview)

- COMFORT-I & II (Ruxolitinib): These were Phase 3, randomized, double-blind, placebo-controlled (COMFORT-I) and open-label, best-available-therapy-controlled (COMFORT-II) trials in patients with intermediate-2 or high-risk myelofibrosis. The primary endpoint was the proportion of patients achieving SVR35 at week 24 (COMFORT-I) or week 48 (COMFORT-II).[2]
- JAKARTA & JAKARTA-2 (Fedratinib): The JAKARTA trial was a Phase 3, randomized, double-blind, placebo-controlled study in JAK inhibitor-naïve patients with intermediate- or



high-risk myelofibrosis.[4] JAKARTA-2 was a single-arm Phase 2 study in patients previously treated with ruxolitinib.[11][12] The primary endpoint for JAKARTA was SVR35 at the end of cycle 6.[1]

- PERSIST-1 & 2 (Pacritinib): These were Phase 3 trials evaluating pacritinib versus best available therapy (excluding JAK inhibitors in PERSIST-1) in patients with myelofibrosis, including those with low platelet counts.[13][14] The co-primary endpoints were SVR35 and TSS50 at week 24.
- SIMPLIFY-1 & 2 (Momelotinib): SIMPLIFY-1 was a Phase 3, randomized, double-blind, active-controlled trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients.[5]
 SIMPLIFY-2 was a Phase 3, randomized, open-label trial comparing momelotinib to best available therapy in patients previously treated with ruxolitinib.[5] The primary endpoint for both was non-inferiority (SIMPLIFY-1) or superiority (SIMPLIFY-2) in SVR24.

Conclusion

The addition of **pelabresib** to ruxolitinib represents a promising advancement in the treatment of myelofibrosis. The combination therapy has demonstrated superior efficacy in spleen volume reduction compared to ruxolitinib monotherapy in the MANIFEST-2 trial, with a manageable safety profile. The data suggests that targeting both the BET and JAK-STAT pathways may lead to more profound and durable clinical responses for patients. Further long-term follow-up from the MANIFEST-2 study will be crucial to fully understand the impact of this combination on disease modification and overall survival. This comparative guide provides a foundational overview for researchers and clinicians to evaluate the potential role of **pelabresib** in the evolving treatment landscape of myelofibrosis.

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